![molecular formula C13H11ClN2O2 B1267609 Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 24755-82-6](/img/structure/B1267609.png)
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its derivatives involves complex chemical reactions. For example, reactions of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with different substituents have led to new derivatives with diverse biological activities, including analgesic, antiinflammatory, and immunosuppressive properties (Malinka, Zawisza, & Zajac, 1989).
Molecular Structure Analysis
Single-crystal X-ray diffraction studies provide insights into the molecular structure of derivatives, demonstrating various conformational arrangements based on the dihedral angles between the pyrimidine ring and the aryl substituents. These structural analyses are crucial for understanding the compound's reactivity and interactions (Stolarczyk et al., 2018).
Chemical Reactions and Properties
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, leading to the formation of thioethers, carboxylic acids, and ketones. These reactions are pivotal for synthesizing compounds with potential antimicrobial activities (El-kerdawy et al., 1990).
Scientific Research Applications
Antimicrobial and Antifungal Activity
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has been studied for its potential in creating compounds with antimicrobial properties. For instance, its reaction with certain substances yielded compounds that exhibited in vitro activity against pathogenic micro-organisms, suggesting its use in developing antimicrobial agents (El-kerdawy et al., 1990). Furthermore, derivatives of this compound have shown significant to moderate antibacterial activity and promising antifungal properties (Shastri & Post, 2019).
Cytotoxicity in Cancer Research
This compound has been involved in the synthesis of novel derivatives that were tested for cytotoxic activity against cancer cell lines. Some derivatives, particularly those with specific substituents, demonstrated weak activity against certain cancer cell lines, providing a basis for further research in cancer treatment (Stolarczyk et al., 2018).
Synthesis of Novel Chemical Structures
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various novel chemical structures. Its reactions under specific conditions have led to the creation of new pyrimidine derivatives and other heterocyclic compounds, expanding the possibilities in synthetic chemistry (Eynde et al., 2001).
Pharmaceutical Applications
This compound has been utilized in the synthesis of compounds with potential pharmaceutical applications. For example, its conversion into various esters and amides paves the way for the development of new drugs (Santilli et al., 1971).
Nonlinear Optical Properties
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate derivatives have been explored for their nonlinear optical properties, which are crucial in fields like photonics and optoelectronics. These studies provide valuable insights into the design of materials with specific electronic and optical characteristics (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYTPARKVGWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286310 | |
Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
24755-82-6 | |
Record name | 24755-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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